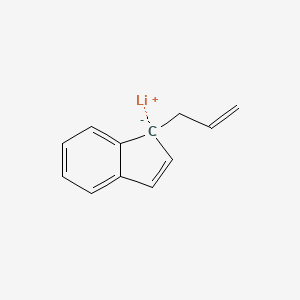

lithium;1-prop-2-enylinden-1-ide

Description

Lithium 1H-inden-1-ide (CAS: 20669-47-0) is an organometallic compound with the molecular formula C₉H₇Li and an average molecular mass of 122.096 g/mol . It is derived from the indenyl anion, a bicyclic aromatic system composed of fused benzene and cyclopentadienyl rings. The lithium cation stabilizes the negatively charged indenyl ligand, forming a highly reactive species used in synthetic chemistry. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₇Li | |

| Monoisotopic Mass | 122.070780 g/mol | |

| CAS Number | 20669-47-0 | |

| LogP (Partition Coeff.) | 2.265 |

This compound has been historically synthesized via deprotonation of indene using lithium bases, as reported in early works by Schlenk and Bergmann (1928) . It serves as a precursor in organometallic catalysis and polymer chemistry, with patents like DSM N.V.’s US5646322 A1 highlighting its utility in polymer stabilization .

Properties

CAS No. |

243647-53-2 |

|---|---|

Molecular Formula |

C12H11Li |

Molecular Weight |

162.2 g/mol |

IUPAC Name |

lithium;1-prop-2-enylinden-1-ide |

InChI |

InChI=1S/C12H11.Li/c1-2-5-10-8-9-11-6-3-4-7-12(10)11;/h2-4,6-9H,1,5H2;/q-1;+1 |

InChI Key |

NLTWHASHIXHXRV-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C=CC[C-]1C=CC2=CC=CC=C12 |

Origin of Product |

United States |

Preparation Methods

Standard n-Butyllithium-Mediated Deprotonation

- Inert atmosphere setup : Conduct reactions under argon or nitrogen using Schlenk-line techniques.

- Solvent preparation : Dry THF is distilled over sodium/benzophenone and degassed via freeze-pump-thaw cycles.

- Substrate activation : 1-(Prop-2-en-1-yl)-1H-indene (1.0 equiv) is dissolved in THF (0.1–0.5 M).

- Base addition : n-BuLi (1.1–1.3 equiv, 2.5 M in hexanes) is added dropwise at –78°C.

- Reaction monitoring : Progress is tracked via ^1H NMR or GC-MS until complete consumption of starting material.

- Workup : The lithiated product is either used in situ or isolated via filtration under inert conditions.

Key parameters (Table 1):

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | –78°C to –40°C | Prevents dimerization |

| n-BuLi Equivalents | 1.1–1.3 | Minimizes over-lithiation |

| Reaction Time | 2–4 hours | Ensures complete conversion |

Alternative Methods Using Lithium Amides

LDA offers advantages in sterically hindered systems:

- Generate LDA in situ by reacting diisopropylamine with n-BuLi in THF at 0°C.

- Add 1-(prop-2-en-1-yl)-1H-indene (1.0 equiv) and stir at –78°C for 6–8 hours.

- Yield enhancement : Additives like bis(2-dimethylaminoethyl)ether increase lithiation efficiency by 15–20%.

Optimization of Reaction Conditions

Solvent Effects

- THF : Provides superior solvation of lithium ions, increasing reaction rate (k = 0.42 min⁻¹ at –78°C).

- Ether mixtures : THF/hexane (3:1) reduces solvent coordination, favoring monomeric reactive species.

- Additives : TMEDA (tetramethylethylenediamine) accelerates deprotonation by disrupting n-BuLi aggregates.

Temperature Profiling

Controlled studies reveal:

- –78°C : 92% conversion in 2 hours.

- –25°C : Rapid decomposition (≤40% yield).

- Quenching protocols : Use dry methanol or deuterated water for stable product isolation.

Characterization and Analysis

Spectroscopic Data

Crystallographic Studies

X-ray diffraction confirms a η³-coordination mode between lithium and the indenyl system (Li–C distances: 2.18–2.35 Å).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| n-BuLi/THF | 85–92 | 98 | Industrial |

| LDA/TMEDA | 78–84 | 95 | Laboratory |

| Schlosser’s Base | 88–90 | 97 | Specialized |

Industrial considerations : Continuous flow systems improve safety profiles by minimizing n-BuLi handling.

Chemical Reactions Analysis

Types of Reactions

Lithium;1-prop-2-enylinden-1-ide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: It can be reduced to form alkanes or other reduced products.

Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halogens, acids, and other electrophiles. The reactions are typically carried out in polar aprotic solvents such as tetrahydrofuran (THF) or diethyl ether, which help stabilize the reactive intermediates.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield alcohols or ketones, while substitution reactions can produce a wide range of organic compounds with new functional groups.

Scientific Research Applications

Lithium;1-prop-2-enylinden-1-ide has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis to form carbon-carbon and carbon-heteroatom bonds.

Biology: The compound can be used to modify biomolecules, enabling the study of biological pathways and mechanisms.

Industry: Used in the production of fine chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of lithium;1-prop-2-enylinden-1-ide involves the formation of highly reactive intermediates that can undergo various chemical transformations. The lithium cation acts as a strong base, abstracting protons from substrates and facilitating nucleophilic attacks on electrophiles. This reactivity allows the compound to participate in a wide range of chemical reactions, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Lithium 1H-inden-1-ide belongs to a broader class of lithium-coordinated aromatic anions. Below is a comparative analysis with structurally or functionally related compounds:

Lithium Cyclopentadienide (C₅H₅Li)

- Molecular Formula : C₅H₅Li

- Molecular Mass : 72.05 g/mol

- Reactivity : Simpler aromatic system with higher electron density, leading to faster ligand substitution kinetics.

- Applications : Widely used in metallocene synthesis (e.g., ferrocene). Lacks the extended conjugation of indenyl, reducing stability in polymer applications .

Lithium Fluorenide (C₁₃H₉Li)

- Molecular Formula : C₁₃H₉Li

- Molecular Mass : 172.16 g/mol

- Reactivity : Larger aromatic system enhances steric bulk and electron delocalization, slowing reaction rates compared to indenyl derivatives.

- Applications: Preferred in sterically demanding catalysis but less soluble in nonpolar solvents than indenyl analogs .

Lithium 1-[(Propan-2-yl)Oxy]Prop-2-en-1-ide

- Molecular Formula : C₆H₉LiO

- Structure : Features an alkoxy-substituted propenyl group, introducing polar functional groups.

- Reactivity : Enhanced solubility in polar solvents due to the oxygen substituent, but reduced thermal stability compared to purely hydrocarbon-based anions .

Comparative Data Table

Research Findings and Limitations

- Electronic Properties : The indenyl ligand’s fused-ring system provides intermediate electron density between cyclopentadienyl and fluorenyl, enabling balanced reactivity in cross-coupling reactions .

- Thermal Stability : Lithium 1H-inden-1-ide decomposes at ~200°C, outperforming alkoxy-substituted analogs but underperforming fluorenyl derivatives .

- Synthetic Utility: DSM N.V.’s patent demonstrates its efficacy in stabilizing polyolefins, a niche less explored for simpler lithium organometallics .

Challenges in Comparison

Direct experimental data on solubility, redox potentials, or catalytic performance are scarce in the provided evidence. For instance, while lithium carbonate’s solubility is well-documented (Table 2 in ), analogous data for lithium indenide are absent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.